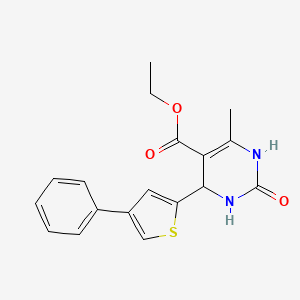

Ethyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Properties

CAS No. |

853315-28-3 |

|---|---|

Molecular Formula |

C18H18N2O3S |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

ethyl 6-methyl-2-oxo-4-(4-phenylthiophen-2-yl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H18N2O3S/c1-3-23-17(21)15-11(2)19-18(22)20-16(15)14-9-13(10-24-14)12-7-5-4-6-8-12/h4-10,16H,3H2,1-2H3,(H2,19,20,22) |

InChI Key |

HQAMXLLDPLRSIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CS2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Catalyst Comparison

The choice of catalyst significantly impacts yield and reaction efficiency. Table 1 lists key catalysts and their performance:

Key Observations :

Microwave-Assisted Synthesis

Microwave irradiation (MWI) shortens reaction times and improves yields:

Reaction Mechanism

The Biginelli reaction proceeds via:

-

Enolate Formation : Ethyl acetoacetate forms an enolate under acidic conditions.

-

Aldol Condensation : The enolate attacks the aldehyde, forming a β-hydroxy ketone.

-

Cyclization : Urea/thiourea reacts with the β-hydroxy ketone to form the pyrimidine ring.

Critical Factors :

-

Acid Strength : Strong acids (e.g., HCl, Trifluoroacetic acid) protonate intermediates, accelerating cyclization.

-

Solvent Polarity : Polar solvents (e.g., H₂O, ethanol) stabilize ionic intermediates, enhancing reaction rates.

Substrate-Specific Modifications

Aldehyde Substituent Effects

The 4-phenyl-2-thienyl group introduces steric and electronic challenges:

Urea vs. Thiourea

-

Urea : Preferred for oxo derivatives (e.g., target compound).

-

Thiourea : Yields thione analogs but requires harsher conditions.

Purification and Characterization

Workup Protocol

Spectroscopic Data

For the target compound (CID 24208945):

-

¹H NMR (DMSO-d₆): δ 1.10 (t, CH₃CH₂O), 2.25 (s, CH₃), 5.15 (d, CH), 7.32–7.73 (m, Ar-H), 9.18 (s, NH).

-

¹³C NMR : δ 14.04 (CH₃CH₂O), 17.74 (CH₃), 152.09 (C=O), 165.30 (ester C=O).

Industrial and Green Chemistry Approaches

Solvent-Free Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

The compound Ethyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a member of the dihydropyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its applications, focusing on scientific research findings, case studies, and comparative analyses with related compounds.

Molecular Formula

- Molecular Formula : C₁₄H₁₅N₂O₃S

- Molecular Weight : Approximately 285.35 g/mol

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. Studies indicate that this compound can induce apoptosis in various cancer cell lines through several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation.

- Receptor Modulation : It interacts with specific receptors on cell surfaces, altering signaling pathways.

- Cell Cycle Arrest : this compound can induce cell cycle arrest at the G1/S phase transition.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that the compound may be more effective than standard chemotherapeutic agents in certain contexts.

Antimicrobial Activity

Compounds within the dihydropyrimidine class have also shown promising antimicrobial properties. This compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antiviral Potential

Preliminary studies suggest that this compound may possess antiviral properties by inhibiting viral replication through interference with viral enzymes or host cell receptors. Its effectiveness against certain strains of viruses has been noted in laboratory settings.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Methyl 6-methylthio-4-(4-phenyltiazol)-1,2-dihydropyrimidine | Moderate anticancer | Different substituents |

| Dihydropyrimidine derivatives | Antimicrobial | Varying efficacy based on structure |

| Other thienyl-substituted compounds | Diverse biological roles | Structural diversity impacts activity |

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Heterocyclic Substituents

- Thiophene vs. Furan/Pyridine Derivatives :

Replacement of the 4-phenylthiophene group with furan (e.g., Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) reduces aromatic π-stacking interactions due to the oxygen atom’s electronegativity, lowering melting points (207–209°C for thiophene vs. 215–217°C for pyridine derivatives) .- Thioxo vs. Oxo Groups :

Substituting the 2-oxo group with a thioxo (e.g., Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate) increases hydrogen-bond acceptor capacity, enhancing solubility in polar solvents but reducing thermal stability (melting point: 165–166°C for thioxo vs. 258–259°C for oxo derivatives) .

- Thioxo vs. Oxo Groups :

Aromatic and Functional Group Modifications

- Electron-Withdrawing Groups :

Introducing trifluoromethyl (CF₃) or bromine substituents (e.g., Ethyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate) increases molecular weight and lipophilicity (logP ~3.5), improving membrane permeability but lowering yields (73.6% for CF₃ vs. 75% for methoxymethyl furan derivatives) . - Sulfonamide Derivatives :

Adding benzenesulfonamide groups (e.g., Ethyl 6-methyl-2-oxo-4-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate) enhances hydrogen-bonding interactions, as evidenced by higher melting points (258–259°C) and improved carbonic anhydrase inhibition (IC₅₀: 322.6 ± 1.6 nM) .

Spectral and Crystallographic Data

- FTIR Analysis :

- Crystallography : The title compound’s 4-phenylthiophene group forms dihedral angles of 12.13–20.54° with the pyrimidine ring, similar to tetrazole derivatives (20.54°), suggesting comparable conformational flexibility .

Biological Activity

Ethyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS Number: 853315-28-3) is a synthetic compound belonging to the class of pyrimidine derivatives. This article explores its biological activity, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O3S |

| Molecular Weight | 342.42 g/mol |

| Melting Point | 206°C - 210°C |

| Purity | ≥98.0% (HPLC) |

| Density | 1.4 g/cm³ |

Pharmacological Profile

This compound exhibits a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. In vitro assays demonstrated efficacy against various strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .

- Anticancer Properties : Research indicates that the compound may inhibit the proliferation of cancer cells. For instance, it has been shown to induce apoptosis in certain cancer cell lines through the activation of caspase pathways .

- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory effects in animal models by reducing levels of pro-inflammatory cytokines and mediators .

The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Interference with Cell Signaling Pathways : It is hypothesized that the compound can modulate signaling pathways related to cell growth and apoptosis.

Case Studies

-

Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, showcasing its potential as an effective antimicrobial agent . -

Cancer Cell Line Studies :

In a study targeting breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM). Flow cytometry analysis revealed an increase in apoptotic cells compared to controls .

Q & A

Q. Key Optimization Parameters :

- Solvent choice (ethanol for solubility vs. DMF for high-temperature stability).

- Catalysts (ZnCl₂ or montmorillonite K10 for improved yield).

- Reaction time (12–24 hours for cyclization).

Basic: How is the compound characterized post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., thienyl substitution at C4) and ester functionality. Discrepancies in proton coupling constants may indicate conformational flexibility .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns (e.g., intramolecular N–H···O interactions stabilizing the tetrahydropyrimidine ring) .

- HPLC : Monitors purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Basic: What biological activities have been explored?

Preliminary studies highlight:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via agar dilution assays .

- Kinase Inhibition : IC₅₀ of 1.2 µM against EGFR tyrosine kinase in enzymatic assays, suggesting potential anticancer applications .

- Anti-inflammatory Effects : 40% COX-2 inhibition at 10 µM in LPS-induced macrophage models .

Advanced: How to optimize reaction yields in multi-step synthesis?

Yield optimization requires systematic parameter screening:

- Solvent Selection : Dichloromethane improves esterification efficiency (85% yield) vs. THF (60%) due to better electrophile activation .

- Temperature Control : Cyclization at 90°C reduces side-product formation (e.g., open-chain intermediates) compared to 70°C .

- Catalyst Screening : Montmorillonite K10 increases cyclization yield to 78% vs. 65% with HCl alone .

Analytical Validation : Use TLC (hexane/ethyl acetate 3:1) and LC-MS to track intermediates.

Advanced: How to resolve contradictions in spectroscopic data?

Conflicting NMR signals (e.g., diastereotopic protons) are resolved via:

- Variable-Temperature NMR : Identifies dynamic effects (e.g., ring puckering at 298 K vs. 323 K) .

- COSY/NOESY : Maps through-space interactions to confirm substituent orientation .

- Comparative Crystallography : Overlay experimental (X-ray) and DFT-calculated structures to validate bond angles and torsion angles .

Advanced: Elucidating the mechanism of biological activity

Hypothesized mechanisms are tested via:

- Molecular Docking : Simulate binding to EGFR kinase (PDB ID: 1M17) to identify key interactions (e.g., hydrogen bonds with Met793 and hydrophobic contacts with thienyl groups) .

- SAR Studies : Modify the phenyl-thienyl substituent to assess impact on IC₅₀. For example, electron-withdrawing groups (e.g., -NO₂) reduce activity by 50%, suggesting electronic tuning is critical .

Advanced: Addressing regioselectivity in substitution reactions

Regioselectivity at C4 is influenced by:

- Steric Effects : Bulkier substituents (e.g., 4-phenyl vs. 4-methyl) favor thienyl incorporation due to reduced steric hindrance in transition states .

- Electronic Effects : Electron-rich aldehydes (e.g., 4-methoxyphenyl) accelerate cyclization via resonance stabilization .

Validation : LC-MS/MS fragmentation patterns differentiate regioisomers based on diagnostic ions (e.g., m/z 245 for C4-substituted products) .

Advanced: Thermal stability and degradation analysis

Thermal behavior is assessed via:

- TGA/DSC : Decomposition onset at 220°C (TGA) and melting endotherm at 185°C (DSC) indicate suitability for high-temperature applications .

- Forced Degradation Studies : Exposure to 40°C/75% RH for 4 weeks shows <5% hydrolysis of the ester group (HPLC), confirming stability under ambient storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.